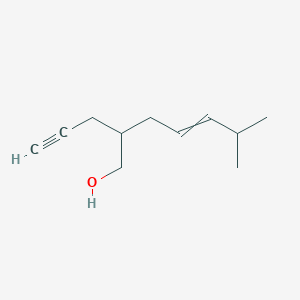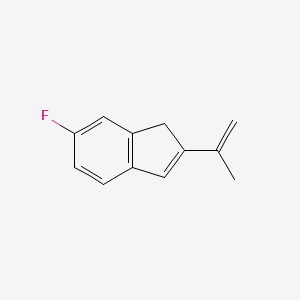
1H-Indole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting with an indole precursor, various functional groups can be introduced through electrophilic substitution reactions.
Pyrrolidinylmethyl Substitution: The final step may involve the alkylation of the indole nitrogen with a pyrrolidinylmethyl group using alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
1H-Indole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1H-Indole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The pyridinylsulfonyl and pyrrolidinylmethyl groups may enhance binding affinity and specificity to certain molecular targets.
相似化合物的比较
Similar Compounds
1H-Indole, 3-(2-pyridinylsulfonyl)-1-methyl-: Lacks the pyrrolidinylmethyl group.
1H-Indole, 3-(2-pyridinyl)-1-(2-pyrrolidinylmethyl)-: Lacks the sulfonyl group.
1H-Indole, 3-(2-pyridinylsulfonyl)-1-(2-piperidinylmethyl)-: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1H-Indole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- is unique due to the presence of both the pyridinylsulfonyl and pyrrolidinylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
651335-38-5 |
|---|---|
分子式 |
C18H19N3O2S |
分子量 |
341.4 g/mol |
IUPAC 名称 |
3-pyridin-2-ylsulfonyl-1-(pyrrolidin-2-ylmethyl)indole |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,18-9-3-4-10-20-18)17-13-21(12-14-6-5-11-19-14)16-8-2-1-7-15(16)17/h1-4,7-10,13-14,19H,5-6,11-12H2 |
InChI 键 |
XPXSJHHCGZJMLT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)
![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)

![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)

![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate](/img/structure/B12529216.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline](/img/structure/B12529218.png)
